Cromakalim

概要

説明

Cromakalim is a potassium channel-opening vasodilator, primarily used for its ability to relax vascular smooth muscle and lower blood pressure. The active isomer of this compound is levthis compound. It acts on ATP-sensitive potassium channels, causing membrane hyperpolarization, which makes it more difficult to excite the smooth muscle cells, thereby causing relaxation .

準備方法

The synthesis of cromakalim involves several steps:

Reaction of 4-cyanophenol with 2-hydroxy-2-methyl-3-butyne: This reaction likely proceeds through the formation of a propargyl carbocation, which then attacks the aromatic ring. The resulting allylic cation captures the adjacent phenol oxygen, forming the observed product.

Treatment with aqueous NBS: This step adds the elements of hypobromous acid, forming a bromohydrin as a mixture of trans enantiomers.

Cyclization to the epoxide: In the presence of sodium hydroxide, the bromohydrin cyclizes to form the epoxide.

Ring opening with ammonia: This step gives a mixture of trans amino alcohols, which are resolved to obtain the desired enantiomer.

Acylation with 4-chlorobutyryl chloride: This step forms the chloroamide.

Formation of the pyrrolidine ring: The anion from the reaction of the amide with sodium hydride displaces the chlorine, forming the pyrrolidine ring, resulting in levthis compound.

化学反応の分析

Cromakalim undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are common in the metabolic pathways of this compound.

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Cyclization Reactions: As seen in its synthesis, this compound undergoes cyclization to form the pyrrolidine ring.

Common reagents and conditions used in these reactions include sodium hydroxide, ammonia, and 4-chlorobutyryl chloride. The major products formed from these reactions include the bromohydrin, epoxide, and the final pyrrolidine ring structure .

科学的研究の応用

Clinical Applications

-

Cardiovascular Health

- Vasodilation : Cromakalim has been shown to induce vasodilation by relaxing vascular smooth muscle. Studies involving normotensive volunteers demonstrated that this compound blunted the increase in total peripheral resistance induced by norepinephrine and angiotensin II, indicating its potential for managing hypertension .

- Heart Failure : Its positive inotropic effects suggest potential applications in treating heart failure, as it may enhance cardiac output without significantly affecting heart rate or causing adverse effects on cardiac contractility .

-

Ocular Health

- Intraocular Pressure Reduction : Research on a prodrug of this compound (CKLP1) indicated its effectiveness in lowering intraocular pressure in models of glaucoma. It reduced episcleral venous pressure and worked additively with existing ocular hypotensive agents like latanoprost and timolol . This suggests a promising role for this compound derivatives in glaucoma therapy.

-

Neuroprotection

- Seizure Management : this compound has demonstrated anticonvulsant properties in animal models. It significantly increased the latency to seizure onset and reduced mortality induced by organophosphate compounds, suggesting potential use in managing acute seizures . This opens avenues for further investigation into its neuroprotective applications.

- Urological Applications

Table 1: Summary of Key Studies on this compound

作用機序

Cromakalim exerts its effects by opening ATP-sensitive potassium channels in the cell membrane. This action causes membrane hyperpolarization, pulling the membrane potential away from the threshold and making it more difficult to excite the smooth muscle cells. As a result, the smooth muscle cells relax, leading to vasodilation and a reduction in blood pressure . In the context of glaucoma, this compound lowers intraocular pressure by reducing episcleral venous pressure and lowering distal outflow resistance in the conventional outflow pathway .

類似化合物との比較

Cromakalim is compared with other potassium channel openers such as pinacidil and minoxidil:

Pinacidil: Like this compound, pinacidil is a potassium channel opener with vasodilatory properties.

Minoxidil: Minoxidil is another potassium channel opener used primarily for its vasodilatory effects.

Nicorandil: Nicorandil is a potassium channel opener with both vasodilatory and anti-ischemic properties.

This compound’s uniqueness lies in its high potency and specificity for ATP-sensitive potassium channels, making it a valuable compound in both research and therapeutic applications .

生物活性

Cromakalim is a potassium channel opener that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neuromuscular disorders. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant research findings.

This compound primarily acts by opening ATP-sensitive potassium (K) channels, which leads to hyperpolarization of the cell membrane. This hyperpolarization reduces calcium ion influx through voltage-dependent calcium channels, ultimately affecting cellular excitability and contractility. The drug has been shown to influence various physiological responses, including muscle relaxation and cytotoxic effects in cancer cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its analogues. For instance, a study evaluated several synthetic this compound analogues for their cytotoxic effects on human cervical carcinoma HeLa cells. The most potent analogue (compound 6) exhibited an IC value of 138 µM and induced significant apoptosis through a caspase-dependent pathway. This was characterized by increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2), alongside DNA damage as evidenced by comet assays .

Table 1: Cytotoxicity of this compound Analogues on HeLa Cells

| Compound | IC (µM) |

|---|---|

| Compound 1 | >300 |

| Compound 2 | No effect |

| Compound 3 | >300 |

| Compound 4 | 224 |

| Compound 5 | No effect |

| Compound 6 | 138 |

| Compound 7 | 174 |

Neuromuscular Effects

This compound has also been investigated for its effects in neuromuscular disorders. It has been shown to repolarize muscle fibers in patients with hypokalemic periodic paralysis. This action is crucial as it helps restore normal muscle function during episodes of paralysis .

Pharmacological Studies

In pharmacological studies, this compound demonstrated dualistic actions depending on the presence of ATP. In the presence of ATP, it acts as an agonist to increase K currents; however, in its absence, it can inhibit these currents. This duality suggests that the therapeutic effects may vary based on cellular conditions .

Case Studies and Clinical Applications

- This compound in Cancer Therapy : A study involving HeLa cells showed that treatment with compound 6 led to significant morphological changes indicative of apoptosis after 48 hours, demonstrating its potential as an anticancer agent .

- Respiratory Effects : this compound has been noted for its protective effects against asphyxia induced by histamine aerosol in guinea pigs, highlighting its potential utility in respiratory conditions .

- Vascular Effects : Research indicates that this compound can relax vascular smooth muscle, making it a candidate for treating conditions like hypertension and angina due to its ability to inhibit noradrenaline-induced contractions in vascular tissues .

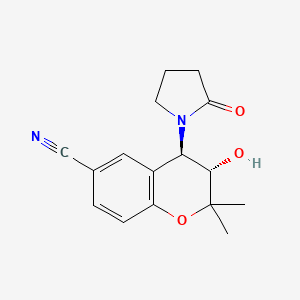

特性

CAS番号 |

94470-67-4 |

|---|---|

分子式 |

C16H18N2O3 |

分子量 |

286.33 g/mol |

IUPAC名 |

(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |

InChI |

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1 |

InChIキー |

TVZCRIROJQEVOT-LSDHHAIUSA-N |

SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

異性体SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

正規SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

外観 |

Solid powder |

Key on ui other cas no. |

94535-50-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BRL 38226 BRL 38227 BRL-34915 BRL-38226 BRL-38227 BRL38226 BRL38227 Cromakalim Cromakalim, (3R-cis)-Isomer Cromakalim, (3R-trans)-Isomer Cromakalim, (3S-cis)-Isomer Cromakalim, (3S-trans)-Isomer Cromakalim, (trans)-Isomer Lemakalim Levcromakalim |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。